molecular formula C7H5Cl2NO B195434 4-Amino-3,5-dichlorobenzaldehyde CAS No. 62909-66-4

4-Amino-3,5-dichlorobenzaldehyde

Cat. No.: B195434
CAS No.: 62909-66-4
M. Wt: 190.02 g/mol
InChI Key: LDCXVGKWQBEJRH-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 4th and 3rd, 5th positions, respectively. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties .

Mechanism of Action

Target of Action

It’s known that this compound is used as a reagent in the synthesis of various bioactive molecules , suggesting it may interact with multiple targets.

Mode of Action

As a reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of new compounds . More research is needed to elucidate the specific interactions and changes resulting from its action.

Biochemical Pathways

Given its role as a reagent in the synthesis of bioactive molecules , it’s plausible that it could influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3,5-dichlorobenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

As a chemical reagent, its primary role is likely to participate in chemical reactions to form new compounds . The resulting effects would therefore depend on the nature of these compounds and their interactions with cellular targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is typically stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzaldehyde typically involves the chlorination of 4-Aminobenzaldehyde. The process can be carried out using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature to avoid over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3,5-dichlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Amino-3,5-dichlorobenzaldehyde is unique due to the presence of both amino and dichloro groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-amino-3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXVGKWQBEJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561114
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62909-66-4
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dichlorobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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